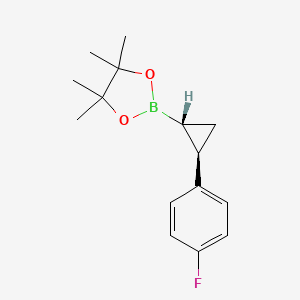

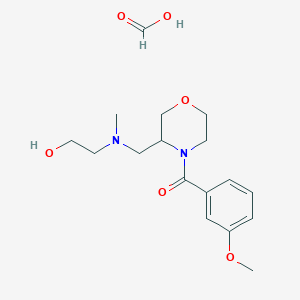

1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, also known as compound 1, is a small molecule that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Anion Receptors and Organocatalysis

One study explores the synthesis of non-racemic atropisomeric (thio)ureas and their application as neutral enantioselective anion receptors for amino-acid derivatives. The investigation revealed unexpected findings regarding the binding constants and enantioselectivities of these compounds, providing insights into their potential application in bifunctional organocatalysis (Roussel et al., 2006).

Fungitoxicity and Agricultural Chemistry

Another study focused on the synthesis and fungitoxicity of fluorinated 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles, showcasing the potential of these compounds in developing new fungicides. The study assessed their activity against various fungal pathogens, indicating their significance in agricultural chemistry (Singh et al., 2001).

Microwave-Assisted Synthesis

Research has also been conducted on developing a new convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation. This approach highlights the efficiency and effectiveness of microwave-assisted synthesis in producing heterocyclic compounds, potentially applicable in various fields, including drug discovery and material science (Li & Chen, 2008).

Biological Activity and Drug Development

Another area of research involves the synthesis and characterization of urea and thiourea derivatives bearing 1,2,4-oxadiazole rings. These compounds exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial effects, underscoring their potential in drug development and therapeutic applications (Ölmez & Waseer, 2020).

Catalysis and Chemical Reactions

Lastly, a study on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles presented the synthesis of these compounds and their application in forming palladium(II) complexes. These complexes were found to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, illustrating the role of such compounds in facilitating efficient and green chemical reactions (Bumagin et al., 2018).

Propriétés

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-11-10-13(21-24-11)18-15(22)17-8-5-9-25-16-20-19-14(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCOYKNJJZBPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)

![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)